2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate
Overview
Description
2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate is a chemical compound widely used in the field of carbohydrate chemistry. It is primarily utilized as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. The compound is known for its high reactivity and selectivity, making it a valuable tool in the construction of complex carbohydrate structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate typically involves the acetylation of D-mannose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of D-mannose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4,6-Tetra-O-acetyl-D-mannose. The next step involves the reaction of the protected mannose with trichloroacetonitrile in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
While specific details on industrial production methods are limited, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key steps involve ensuring the purity of reagents and maintaining controlled reaction conditions to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate undergoes several types of chemical reactions, including:
Glycosylation Reactions: It acts as a glycosyl donor in the formation of glycosidic bonds.
Substitution Reactions: The trichloroacetimidate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Substitution: Reactions often involve bases like potassium carbonate or sodium hydride.
Major Products
Glycosylation: Produces glycosides, which are essential building blocks in the synthesis of oligosaccharides and glycoconjugates.
Substitution: Results in the formation of various substituted mannopyranosyl derivatives.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate is extensively used in scientific research, particularly in the following areas:
Chemistry: As a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: In the study of carbohydrate-protein interactions and the role of glycans in biological processes.
Medicine: For the development of glycan-based vaccines and therapeutics.
Industry: In the production of glycosylated natural products and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role as a glycosyl donor. The trichloroacetimidate group is highly reactive, facilitating the formation of glycosidic bonds with acceptor molecules. The reaction typically proceeds via the formation of an oxocarbenium ion intermediate, which then reacts with the nucleophilic acceptor to form the glycosidic bond .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl trichloroacetimidate
- 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl trichloroacetimidate
Uniqueness
2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate is unique due to its high reactivity and selectivity as a glycosyl donor. Compared to its glucopyranosyl and b-mannopyranosyl counterparts, it offers distinct advantages in terms of reaction efficiency and product yield .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZGVQIKARDAF-PEBLQZBPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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